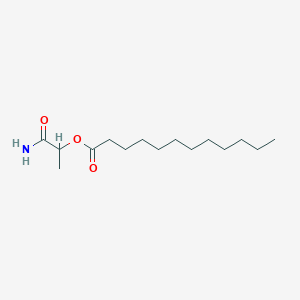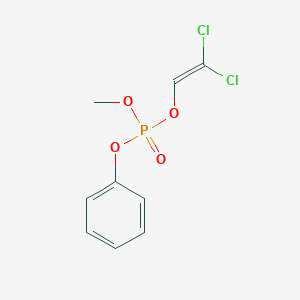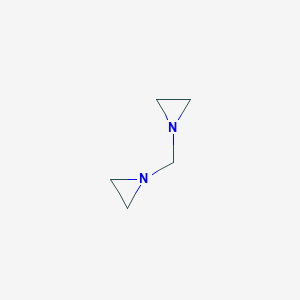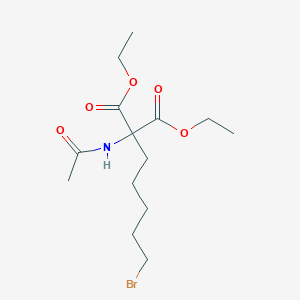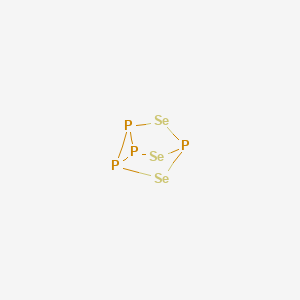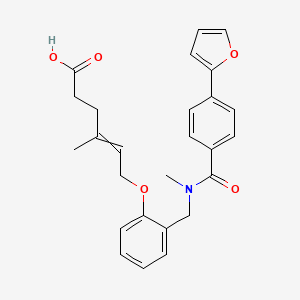![molecular formula C20H14N8O4 B14744374 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine CAS No. 6311-00-8](/img/structure/B14744374.png)
5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes nitro groups, pyridine rings, and azo linkages, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine typically involves multiple steps, including the formation of azo linkages and the introduction of nitro groups. The process often starts with the nitration of pyridine and naphthalene derivatives, followed by diazotization and coupling reactions to form the azo linkages. Reaction conditions such as temperature, pH, and the presence of catalysts play crucial roles in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are essential for achieving high yields and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine involves its interaction with various molecular targets and pathways. The nitro groups and azo linkages play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitropyridine: Shares the nitro and pyridine functionalities but lacks the azo linkage and naphthalene ring.
5-Nitro-2-pyridone: Contains a nitro group and pyridine ring but differs in the overall structure and functional groups.
Uniqueness
5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine is unique due to its combination of nitro groups, azo linkages, and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6311-00-8 |
|---|---|
Formule moléculaire |
C20H14N8O4 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
1-(5-nitropyridin-2-yl)-2-[1-[(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl]hydrazine |
InChI |
InChI=1S/C20H14N8O4/c29-27(30)14-6-9-18(21-11-14)24-23-17-8-5-13-3-1-2-4-16(13)20(17)26-25-19-10-7-15(12-22-19)28(31)32/h1-12,23H,(H,21,24) |
Clé InChI |
JFHJIHLOKHDYHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


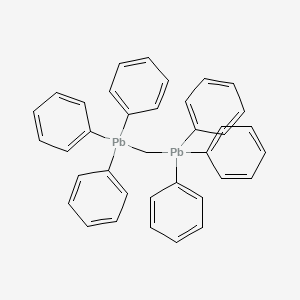
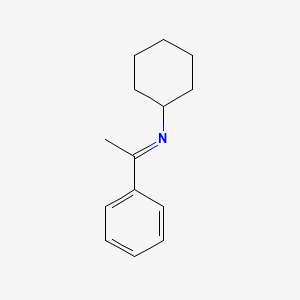

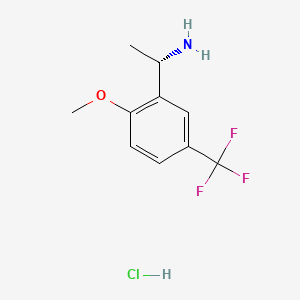
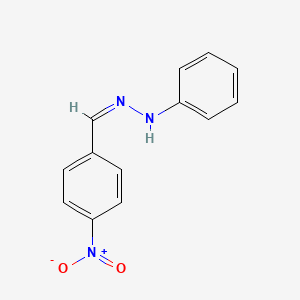
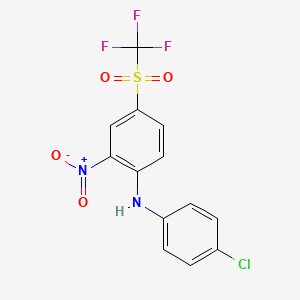
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
